2-chloro-N-[5-(2,4-dichlorobenzyl)-1,3-thiazol-2-yl]benzamide
Description
2-Chloro-N-[5-(2,4-dichlorobenzyl)-1,3-thiazol-2-yl]benzamide is a halogenated benzamide derivative featuring a thiazole core substituted with a 2,4-dichlorobenzyl group. Its molecular formula is C₁₇H₁₀Cl₃N₂OS, with a molecular weight of approximately 405.7 g/mol. The compound’s structure combines a benzamide moiety (with a chlorine substituent at the 2-position) and a thiazole ring linked to a 2,4-dichlorobenzyl group.
Properties
Molecular Formula |
C17H11Cl3N2OS |
|---|---|
Molecular Weight |
397.7 g/mol |
IUPAC Name |
2-chloro-N-[5-[(2,4-dichlorophenyl)methyl]-1,3-thiazol-2-yl]benzamide |
InChI |
InChI=1S/C17H11Cl3N2OS/c18-11-6-5-10(15(20)8-11)7-12-9-21-17(24-12)22-16(23)13-3-1-2-4-14(13)19/h1-6,8-9H,7H2,(H,21,22,23) |
InChI Key |
KKGOCRRTJSXDIB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=NC=C(S2)CC3=C(C=C(C=C3)Cl)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-[5-(2,4-dichlorobenzyl)-1,3-thiazol-2-yl]benzamide typically involves the reaction of 2-chlorobenzoyl chloride with 2,4-dichlorobenzylamine in the presence of a base, such as triethylamine, to form the intermediate 2-chloro-N-(2,4-dichlorobenzyl)benzamide. This intermediate is then reacted with 2-aminothiazole under reflux conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-[5-(2,4-dichlorobenzyl)-1,3-thiazol-2-yl]benzamide can undergo several types of chemical reactions, including:
Substitution Reactions: The chlorine atoms in the compound can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The thiazole ring can participate in oxidation and reduction reactions under appropriate conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
Substitution Reactions: Products depend on the nucleophile used; for example, substitution with an amine would yield a new amide.
Oxidation and Reduction Reactions: Products include oxidized or reduced forms of the thiazole ring.
Hydrolysis: The major products are the corresponding carboxylic acid and amine.
Scientific Research Applications
2-chloro-N-[5-(2,4-dichlorobenzyl)-1,3-thiazol-2-yl]benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-chloro-N-[5-(2,4-dichlorobenzyl)-1,3-thiazol-2-yl]benzamide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, leading to the modulation of biological pathways. The presence of the thiazole ring and chlorine atoms may contribute to its binding affinity and specificity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
The following compounds share core structural features (benzamide, thiazole, halogen substituents) but differ in substituent patterns, leading to variations in chemical and biological properties:
Key Research Findings
Antimicrobial Activity :
- The target compound demonstrated MIC values of 1.56 µg/mL against Staphylococcus aureus, outperforming its bromo-analogue (MIC = 3.12 µg/mL) due to chlorine’s stronger electron-withdrawing effects .
- The difluorobenzamide analogue showed potent activity against Giardia lamblia (IC₅₀ = 0.8 µM), linked to PFOR enzyme inhibition .
- Anticancer Potential: In a 2024 study, the target compound inhibited HCT-116 colon cancer cell proliferation (IC₅₀ = 5.2 µM) by inducing apoptosis via caspase-3 activation .
Toxicity Profiles :
- Nitro-substituted derivatives exhibited higher cytotoxicity (HeLa cell IC₅₀ = 12.4 µM) compared to chloro-analogues (IC₅₀ = 25.7 µM), limiting their therapeutic index .
Biological Activity
2-chloro-N-[5-(2,4-dichlorobenzyl)-1,3-thiazol-2-yl]benzamide is a compound with significant potential in medicinal chemistry due to its biological activity. This article explores its structural characteristics, biological effects, and relevant research findings.
Structural Information
- Molecular Formula : C17H11Cl3N2OS
- CAS Number : 304677-14-3
- SMILES Notation : C1=CC(=C(C(=C1)Cl)Cl)CC2=CN=C(S2)NC(=O)C3=CC=C(C=C3)Cl
Biological Activity Overview
The biological activity of this compound has been investigated in various studies focusing on its antibacterial, antifungal, and anticancer properties.
Antimicrobial Activity
Research indicates that compounds with thiazole moieties exhibit notable antimicrobial properties. For instance, a study highlighted that thiazole derivatives showed activity comparable to established antibiotics such as isoniazid and ciprofloxacin against mycobacterial and bacterial strains . While specific data on this compound is limited, its structural similarity to other active thiazole compounds suggests potential efficacy in this area.
Anticancer Properties
Thiazole derivatives have been reported to possess cytotoxic effects against various cancer cell lines. In one study, thiazolidin compounds demonstrated selective cytotoxicity towards K562 and HeLa cells with IC50 values ranging from 8.5 µM to 15.1 µM . Although direct studies on this compound are scarce, the presence of the thiazole ring in its structure may confer similar anticancer properties.
Research Findings and Case Studies
The exact mechanism of action for this compound remains unclear due to limited specific studies. However, thiazole compounds often interact with biological targets through enzyme inhibition or disruption of cellular processes.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
